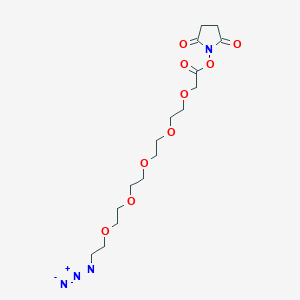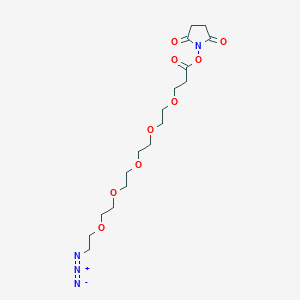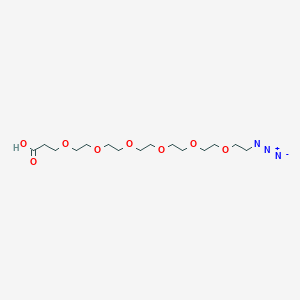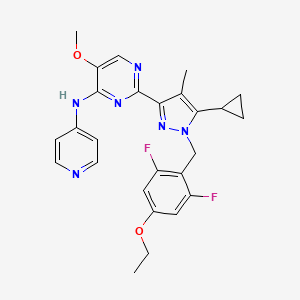
BAY-320
Overview
Description
BAY-320 is a synthetic organic compound known for its role as a Bub1 kinase inhibitor. Bub1 kinase is a crucial enzyme involved in the spindle assembly checkpoint during cell division. This compound has shown potent inhibition of Bub1 kinase activity, making it a valuable tool in scientific research, particularly in the study of cell division and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAY-320 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. It involves the use of industrial-grade reagents, large-scale reactors, and stringent quality control measures to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: BAY-320 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products:
Scientific Research Applications
BAY-320 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the catalytic functions of Bub1 kinase.
Biology: Helps in understanding the role of Bub1 kinase in the spindle assembly checkpoint and chromosome congression.
Medicine: Investigated for its potential therapeutic applications in cancer treatment by sensitizing tumor cells to chemotherapeutic agents.
Industry: Utilized in the development of new drugs targeting cell division pathways .
Mechanism of Action
BAY-320 exerts its effects by inhibiting the catalytic activity of Bub1 kinase. Bub1 kinase is essential for the proper functioning of the spindle assembly checkpoint, which ensures accurate chromosome segregation during cell division. By inhibiting Bub1 kinase, this compound disrupts this process, leading to impaired chromosome segregation and potential cell death. This mechanism makes this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
BAY-524: Another Bub1 kinase inhibitor with similar properties to BAY-320.
2OH-BNPP1: A potential Bub1 inhibitor, though less effective compared to this compound
Comparison: this compound is unique in its high selectivity and potency as a Bub1 kinase inhibitor. Compared to BAY-524 and 2OH-BNPP1, this compound has shown more effective inhibition of Bub1 kinase activity in both in vitro and cellular assays. This makes this compound a more reliable tool for studying Bub1 kinase functions and exploring therapeutic applications .
Properties
IUPAC Name |
2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N6O2/c1-4-36-18-11-20(27)19(21(28)12-18)14-34-24(16-5-6-16)15(2)23(33-34)26-30-13-22(35-3)25(32-26)31-17-7-9-29-10-8-17/h7-13,16H,4-6,14H2,1-3H3,(H,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAELFQHBZPHEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


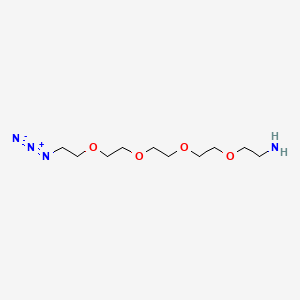
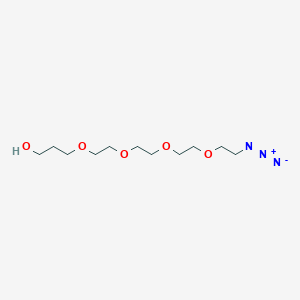

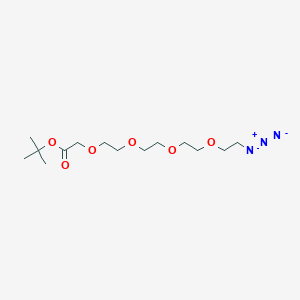

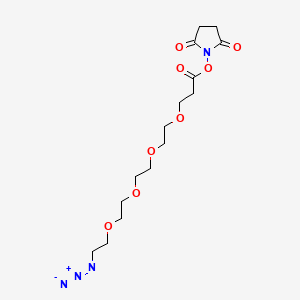
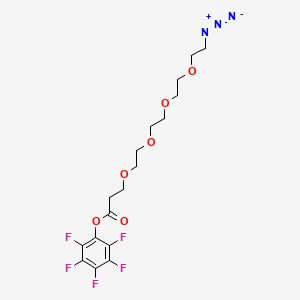
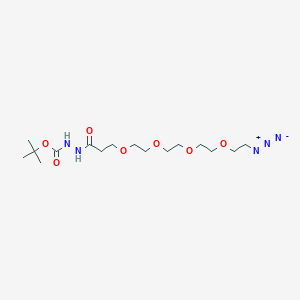
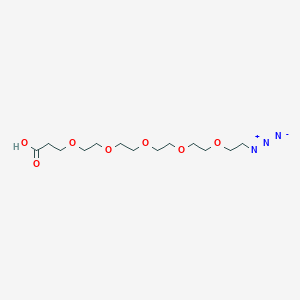
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)
